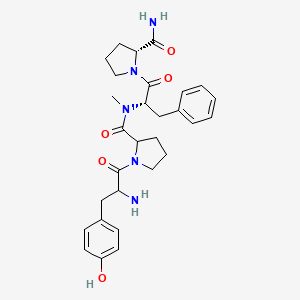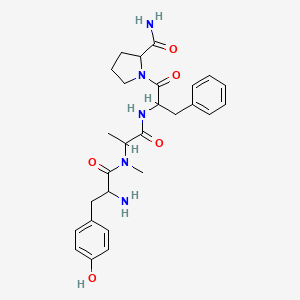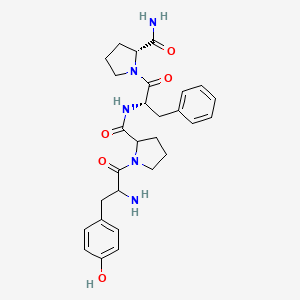
Tyr-Pro-L-Phe-D-Pro-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyr-Pro-L-Phe-D-Pro-NH2 is a synthetic tetrapeptide that has garnered interest due to its potential biological activities. This compound is composed of the amino acids tyrosine, proline, phenylalanine, and proline, with the latter in the D-configuration. The presence of the D-proline at the C-terminal end is a notable feature that can influence the compound’s biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-Pro-L-Phe-D-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, typically tyrosine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (proline) is coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for the remaining amino acids (phenylalanine and D-proline).
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected using a reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines streamline the synthesis process, allowing for the efficient production of peptides with high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
Tyr-Pro-L-Phe-D-Pro-NH2 can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions to oxidize tyrosine residues.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce disulfide bonds.
Substitution: Amino acid substitution can be achieved using SPPS by incorporating different protected amino acids during the synthesis process.
Major Products Formed
Oxidation: Oxidation of tyrosine can lead to the formation of dityrosine or other oxidative derivatives.
Reduction: Reduction reactions typically result in the cleavage of disulfide bonds, leading to linear peptides.
Substitution: Substitution reactions yield peptide analogs with modified amino acid sequences.
Scientific Research Applications
Tyr-Pro-L-Phe-D-Pro-NH2 has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, including receptor binding and signal transduction.
Medicine: Explored for its potential therapeutic applications, such as analgesic properties due to its structural similarity to opioid peptides.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.
Mechanism of Action
The mechanism of action of Tyr-Pro-L-Phe-D-Pro-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The presence of the D-proline residue can enhance the peptide’s stability and affinity for these receptors. Upon binding to the receptor, the peptide can modulate signal transduction pathways, leading to various biological effects, such as analgesia.
Comparison with Similar Compounds
Similar Compounds
Morphiceptin (Tyr-Pro-Phe-Pro-NH2): A nonenkephalin peptide that is an opioid agonist highly selective for mu opiate receptors.
Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2): A potent delta opioid agonist.
Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2): An effective analgesic peptide.
Uniqueness
Tyr-Pro-L-Phe-D-Pro-NH2 is unique due to the presence of the D-proline residue, which can significantly influence its biological activity and stability compared to similar peptides. This structural feature can enhance the peptide’s resistance to enzymatic degradation and improve its receptor binding affinity.
Properties
Molecular Formula |
C28H35N5O5 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21?,22-,23+,24?/m0/s1 |
InChI Key |
LSQXZIUREIDSHZ-JULQRDMDSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


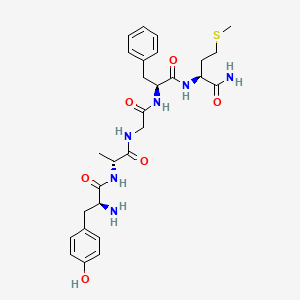

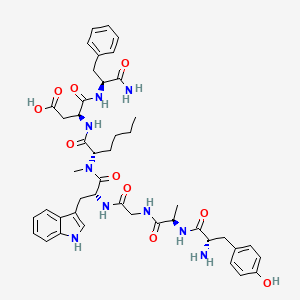
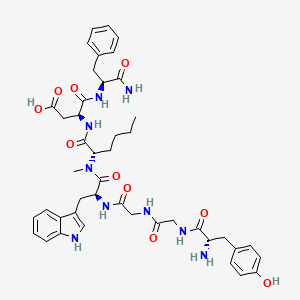
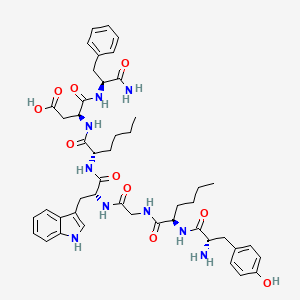
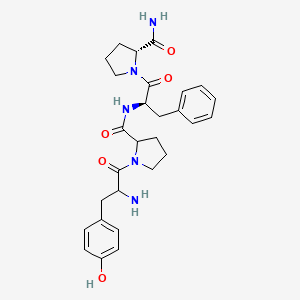
![[1-Amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-(3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl)-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B10853656.png)
![1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853666.png)
![Methyl 2-[3-ethenyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B10853671.png)
